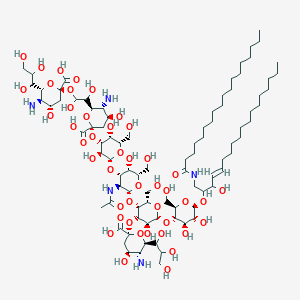

Trisialoganglioside GT1b

Description

Overview of Ganglioside Biology in Vertebrate Tissues

Gangliosides are sialic acid-containing glycosphingolipids that are widely distributed throughout vertebrate tissues, primarily as components of cell membranes. mdpi.com They are composed of a hydrophobic ceramide lipid anchor and a hydrophilic oligosaccharide chain containing one or more sialic acid residues. creative-proteomics.comnih.gov This amphipathic nature allows them to be embedded in the outer leaflet of the plasma membrane, with their carbohydrate chains extending into the extracellular space. mdpi.complos.org

General Roles in Cellular Processes

Gangliosides are involved in a multitude of cellular activities, acting as crucial modulators of cell signaling and recognition. creative-proteomics.comfrontiersin.org They are often concentrated in specialized membrane microdomains known as lipid rafts, alongside cholesterol and sphingomyelin, where they influence the function of membrane proteins and ion channels. mdpi.comnih.govresearchgate.net

Key functions of gangliosides include:

Cell-Cell Recognition and Adhesion: The complex carbohydrate structures of gangliosides serve as recognition sites for interactions between cells. mdpi.comnih.gov

Signal Transduction: They modulate signaling pathways, including those involving protein kinases and growth factor receptors, thereby influencing processes like cell proliferation, differentiation, and survival. creative-proteomics.comnih.gov

Neuronal Development and Function: In the nervous system, gangliosides are critical for neurogenesis, synaptogenesis, and modulating synaptic transmission. mdpi.comavantiresearch.com They contribute to the formation and stability of neural circuits, which are fundamental for learning and memory. mdpi.com

Immune System Modulation: Gangliosides can influence immune responses by interacting with immune cells and their receptors. creative-proteomics.com

Distribution and Abundance in Neural Tissues

The nervous system, particularly the brain, exhibits the highest concentration and complexity of gangliosides compared to any other tissue in the body. frontiersin.orgadvimmuno.com They can constitute 10-12% of the lipid content in neuronal membranes and are especially abundant in the gray matter. mdpi.comnih.gov

The composition of gangliosides in the brain changes significantly during development. mdpi.com In the embryonic brain, simpler gangliosides like GM3 and GD3 are predominant. mdpi.comnih.gov As the brain matures, there is a shift towards more complex gangliosides. nih.gov In the adult human brain, four major gangliosides—GM1, GD1a, GD1b, and GT1b—account for over 90% of the total ganglioside mass. plos.orgfrontiersin.orgnih.gov

Studies in the adult mouse central nervous system have shown that GT1b is widely expressed in both gray and white matter. plos.org This widespread distribution suggests its involvement in fundamental processes throughout the brain. plos.org Specifically, GT1b, along with GD1a, is thought to mediate interactions between axons and myelin by associating with myelin-associated glycoprotein (B1211001) (MAG), contributing to the long-term stability and protection of axons. mdpi.complos.org

Table 1: Predominant Gangliosides in the Adult Human Brain This table highlights the major complex gangliosides that constitute the vast majority of gangliosides in the mature human brain.

| Ganglioside | Percentage of Total Brain Gangliosides |

|---|---|

| GM1 | >90% (collectively with GD1a, GD1b, GT1b) plos.orgfrontiersin.orgnih.gov |

| GD1a | >90% (collectively with GM1, GD1b, GT1b) plos.orgfrontiersin.orgnih.gov |

| GD1b | >90% (collectively with GM1, GD1a, GT1b) plos.orgfrontiersin.orgnih.gov |

| GT1b | >90% (collectively with GM1, GD1a, GD1b) plos.orgfrontiersin.orgnih.gov |

Contextualizing Trisialoganglioside GT1b within Ganglioside Classification

The classification of gangliosides is based on the structure of their oligosaccharide chain, particularly the number of sialic acid residues they contain. The nomenclature system developed by Svennerholm is commonly used. mdpi.com In this system, "G" stands for ganglioside, and the subsequent letters (M, D, T, Q) indicate the number of sialic acids: mono-, di-, tri-, and tetra-, respectively. mdpi.comresearchgate.net

This compound, as its name suggests, is a trisialoganglioside , meaning it possesses three sialic acid residues. smolecule.com It belongs to the "b-series" of gangliosides, which are characterized by the presence of two sialic acid residues linked to the inner galactose residue of the carbohydrate core. mdpi.comnih.govbmbreports.org

The biosynthetic pathway for b-series gangliosides, including GT1b, originates from the precursor ganglioside GD3. researchgate.net Through a series of enzymatic steps involving the sequential addition of monosaccharides, the complex structure of GT1b is formed. researchgate.netresearchgate.net

Table 2: Classification of GT1b This table details the classification of GT1b based on the Svennerholm nomenclature.

| Feature | Classification | Description |

|---|---|---|

| G | Ganglioside | Denotes the molecule as a ganglioside. mdpi.com |

| T | Trisialo | Indicates the presence of three sialic acid residues. mdpi.comresearchgate.net |

| 1 | Tetrasaccharide Core | Refers to the neutral tetrasaccharide core structure (Gal-GalNAc-Gal-Glc-Cer). chemicalbook.com |

| b | b-series | Classified in the b-series due to two sialic acids attached to the inner galactose. mdpi.combmbreports.org |

Properties

IUPAC Name |

(2R,4S,5R,6R)-2-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-3-acetamido-2-[(2S,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-6-[2-[(2R,4S,5R,6R)-5-amino-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,2-dihydroxyethyl]-4-hydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H157N5O44/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-56(107)92-37-51(45(101)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)124-80-66(113)65(112)70(54(42-98)127-80)129-82-69(116)77(136-87(84(120)121)35-46(102)57(89)72(132-87)61(108)49(105)38-94)71(55(43-99)128-82)130-79-60(93-44(3)100)75(63(110)52(40-96)125-79)131-81-68(115)76(64(111)53(41-97)126-81)135-86(83(118)119)34-47(103)59(91)74(134-86)67(114)78(117)137-88(85(122)123)36-48(104)58(90)73(133-88)62(109)50(106)39-95/h30,32,45-55,57-82,94-99,101-106,108-117H,4-29,31,33-43,89-91H2,1-3H3,(H,92,107)(H,93,100)(H,118,119)(H,120,121)(H,122,123)/b32-30+/t45?,46-,47-,48-,49?,50?,51?,52-,53-,54+,55-,57+,58+,59+,60-,61?,62?,63+,64+,65+,66+,67?,68-,69-,70+,71+,72+,73+,74+,75-,76+,77-,78?,79+,80+,81+,82+,86+,87+,88+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPEYQWKCQBBU-ADMXJUBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(O)OC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(O)O[C@]6(C[C@@H]([C@H]([C@@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)N)O)C(=O)O)O)NC(=O)C)O[C@]7(C[C@@H]([C@H]([C@@H](O7)C(C(CO)O)O)N)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H157N5O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1989.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59247-13-1 | |

| Record name | Trisialoganglioside GT1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059247131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Metabolic Regulation of Trisialoganglioside Gt1b

Glycosphingolipid Biosynthetic Pathways in the Golgi Apparatus

The journey to GT1b begins with the synthesis of its precursor, ceramide, in the endoplasmic reticulum. nih.gov Ceramide is then transported to the Golgi apparatus, the central hub for glycosylation, where the sequential addition of sugar units takes place. nih.govembopress.org The initial steps involve the formation of Glucosylceramide and subsequently Lactosylceramide (LacCer) in the lumen of the late Golgi compartments. nih.govmdpi.com

Lactosylceramide is a critical branching point, serving as the precursor for the major ganglioside series. nih.govnih.gov The synthesis of more complex glycosphingolipids, including gangliosides, proceeds in a stepwise manner within the various compartments of the Golgi. mdpi.comupenn.edu This compartmentalization is believed to organize the enzymatic reactions sequentially, although there is considerable overlap. nih.gov The entire process is a dynamic equilibrium, balancing biosynthesis with degradation and recycling to maintain appropriate membrane concentrations. mdpi.com

Glycosyltransferases in Trisialoganglioside GT1b Synthesis

Specific enzymes known as glycosyltransferases are responsible for constructing the complex carbohydrate chain of GT1b. nih.gov These enzymes are typically type II membrane proteins located in the Golgi lumen. mdpi.com The synthesis of GT1b is part of the "b-series" of gangliosides.

The pathway diverges from the "a-series" after the formation of GM3. The enzyme GD3 synthase (ST8SIA1) converts GM3 to GD3 by adding a second sialic acid. nih.govnih.gov Following this, β4-N-Acetylgalactosaminyltransferase (B4GALNT1) acts on GD3 to produce GD2. researchgate.net Subsequently, β1,3-galactosyltransferase (B3GALT4) converts GD2 to GD1b. researchgate.net

The final and defining step in GT1b synthesis is the addition of a third sialic acid to GD1b. This reaction is catalyzed by the sialyltransferase ST3Gal-II (encoded by the St3gal2 gene). smolecule.comnih.govresearchgate.net Research indicates that another enzyme, ST3Gal-III, can also contribute to this terminal sialylation, particularly in the absence of ST3Gal-II. researchgate.net Studies have suggested that the same sialyltransferase is responsible for converting GM1 to GD1a and GD1b to GT1b. pnas.org

Table 1: Key Glycosyltransferases in GT1b Biosynthesis

| Enzyme Name | Gene Name | Substrate | Product | Pathway Step |

|---|---|---|---|---|

| GM3 Synthase (ST3Gal-V) | St3gal5 | Lactosylceramide | GM3 | Start of ganglioside synthesis |

| GD3 Synthase (ST8SIA1) | St8sia1 | GM3 | GD3 | Entry into b-series pathway |

| GD2 Synthase (B4GALNT1) | B4galnt1 | GD3 | GD2 | Elongation of the core chain |

| GD1b Synthase (B3GALT4) | B3galt4 | GD2 | GD1b | Further core chain elongation |

| GT1b Synthase (ST3Gal-II) | St3gal2 | GD1b | GT1b | Final terminal sialylation |

Developmental Regulation of this compound Expression Patterns

The expression of gangliosides, including GT1b, is highly regulated during the development of the nervous system. koreascience.krresearchgate.net In the early embryonic brain of vertebrates, simpler gangliosides like GM3 and GD3 are predominant. nih.govmdpi.comnih.gov As the brain matures, there is a significant shift in ganglioside composition. The expression of these simpler forms decreases, while the synthesis of more complex gangliosides, such as GM1, GD1a, GD1b, and GT1b, is upregulated. nih.govresearchgate.netnih.govnih.gov

This developmental shift is largely attributed to spatiotemporally-regulated changes in the expression and activity of the various ganglioside synthase enzymes. researchgate.netnih.govscispace.com For example, studies in embryonic rat brains show that at embryonic day 16 (E16), the content of "b" series gangliosides, including GT1b, begins to increase. nih.gov This correlates with changes in the activities of key sialyltransferases and N-acetylgalactosaminyltransferases. nih.gov

In the adult mammalian brain, GT1b is one of the four major gangliosides, along with GM1, GD1a, and GD1b, which together constitute up to 97% of the total brain gangliosides. nih.govembopress.org GT1b is found almost exclusively in nerve cells, localized on the outer membrane. caymanchem.com Its increased expression at later stages of neuronal differentiation is thought to be crucial for processes like ensuring long-term axon-myelin stability. mdpi.comembopress.org The tightly controlled expression of GT1b at specific developmental stages underscores its vital functional roles in the maturation and maintenance of the nervous system. nih.gov

Table 2: Developmental Shift in Brain Ganglioside Composition

| Developmental Stage | Predominant Gangliosides | Relative GT1b Level |

|---|---|---|

| Early Embryonic | GM3, GD3 | Low / Absent |

| Mid-to-Late Embryonic | Increase in b-series (GD1b, GT1b) and a-series (GM1, GD1a) | Increasing |

| Postnatal / Adult | GM1, GD1a, GD1b, GT1b | High |

| Aging | Decrease in total gangliosides; relative increase in GT1b, GD1b | Relatively High |

Molecular Mechanisms and Signaling Pathways Involving Trisialoganglioside Gt1b

Intracellular Signal Transduction Modulation by Trisialoganglioside GT1b

GT1b is a critical endogenous regulator within the brain and other tissues, capable of initiating and modulating intracellular signaling cascades that govern cell survival, proliferation, and inflammatory responses. Its effects are often context-dependent, varying with cell type and the surrounding microenvironment.

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Signaling Pathway Activation

This compound has been demonstrated to activate the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway, a crucial cascade involved in cell proliferation, metabolism, and motility. nih.gov In studies involving orbital fibroblasts from patients with thyroid eye disease (TED), exogenous GT1b was found to induce the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR) in a dose-dependent manner. nih.govbmbreports.org This activation is mediated through PI3K, as the use of a specific PI3K inhibitor, LY294002, significantly blocked the GT1b-induced phosphorylation of Akt. nih.gov

The activation of this pathway by GT1b has significant downstream effects. For instance, the increased expression of Hyaluronic Acid Synthase 2 (HAS2) induced by GT1b was effectively diminished by the presence of inhibitors for PI3K or mTOR. bmbreports.org This indicates that GT1b utilizes the PI3K/Akt/mTOR signaling cascade to exert its effects on extracellular matrix production in these cells. bmbreports.org The activation of Akt, a serine/threonine protein kinase, is a key event in this process, with significant increases in its phosphorylation detected within minutes of GT1b treatment. bmbreports.org

| Parameter | Observation | Experimental Context | Reference |

| Akt Phosphorylation | Significant increase detected at 5 minutes, persisting for up to 30 minutes. | Orbital fibroblasts from TED patients treated with 40 μg/ml GT1b. | bmbreports.org |

| mTOR Phosphorylation | Significantly increased levels reached at 30 minutes after GT1b treatment. | Orbital fibroblasts from TED patients treated with 40 μg/ml GT1b. | bmbreports.org |

| Effect of PI3K Inhibitor (LY294002) | GT1b-induced phosphorylation of Akt was significantly blocked in a dose-dependent manner. | Orbital fibroblasts from TED patients. | nih.gov |

| HAS2 Expression | GT1b-induced increase was suppressed by inhibitors of PI3K or Akt/mTOR. | Orbital fibroblasts from TED patients. | nih.govbmbreports.org |

Akt/Glycogen (B147801) Synthase Kinase-3β (GSK-3β)/Tau Signaling Pathway Dynamics and Inactivation

In contrast to its activating role in some cell types, GT1b can also lead to the inactivation of pro-survival signaling pathways, such as the Akt/Glycogen Synthase Kinase-3β (GSK-3β)/Tau pathway, particularly in the context of neuronal cells. nih.govnih.gov In mesencephalic dopaminergic (DA) neurons, GT1b has been shown to induce neurotoxicity by inactivating Akt through dephosphorylation at both Ser473 and Thr308. nih.gov

The inactivation of Akt, a key regulator of cell survival, leads to the subsequent dephosphorylation and activation of its downstream substrate, GSK-3β. nih.gov Activated GSK-3β, in turn, promotes the hyperphosphorylation of the microtubule-associated protein Tau. nih.govnih.gov Hyperphosphorylated Tau is unable to bind effectively to microtubules, which can result in neuronal cell death. nih.gov The neurotoxic effects of GT1b on these neurons can be rescued by a specific inhibitor of GSK-3β, which attenuates Tau phosphorylation. nih.gov This highlights the pivotal role of the Akt/GSK-3β/Tau-dependent signaling pathway in GT1b-mediated neurotoxicity. nih.govnih.gov

| Event | Effect of GT1b | Cell Type | Reference |

| Akt Phosphorylation | Dephosphorylation at Ser473 and Thr308 (Inactivation). | Mesencephalic dopaminergic neurons. | nih.gov |

| GSK-3β Activity | Dephosphorylation (Activation). | Mesencephalic dopaminergic neurons. | nih.govnih.gov |

| Tau Phosphorylation | Hyperphosphorylation. | Mesencephalic dopaminergic neurons. | nih.govnih.gov |

| Neuronal Survival | Decreased (Neurotoxicity). | Mesencephalic dopaminergic neurons. | nih.govfrontiersin.org |

Effects on Hyaluronic Acid Synthase (HAS) Expression

GT1b has been identified as a potent inducer of hyaluronic acid (HA) synthesis, primarily through the upregulation of Hyaluronic Acid Synthase (HAS) expression. arvojournals.org This effect is particularly pronounced in orbital fibroblasts from patients with thyroid-associated ophthalmopathy (TAO), where GT1b is significantly overexpressed. arvojournals.org

Exogenous application of GT1b to these fibroblasts leads to a significant increase in the mRNA levels of all three isoforms of HAS (HAS1, HAS2, and HAS3). arvojournals.org However, the most significant and sustained increase is observed in the expression of HAS2. nih.gov This induction of HAS2 occurs at both the transcriptional and translational levels. nih.govnih.gov The signaling pathway responsible for this upregulation is the PI3K/Akt/mTOR pathway, as inhibitors of this cascade suppress the GT1b-induced increase in HAS2 expression. nih.govnih.gov This suggests that GT1b plays a role in the pathologic mechanisms of TAO by stimulating an increase in hyaluronic acid. arvojournals.org

| HAS Isoform | Effect of GT1b Treatment | Time Point | Cell Type | Reference |

| HAS1, HAS2, HAS3 mRNA | Increased levels. | 12 and 24 hours. | Orbital fibroblasts. | arvojournals.org |

| HAS2 mRNA and Protein | Significantly increased expression. | 48 hours. | Orbital fibroblasts from TED patients. | nih.gov |

Interplay with Toll-like Receptor 2 (TLR2) in Cellular Responses

Recent studies have identified GT1b as an endogenous agonist for Toll-like receptor 2 (TLR2), a key pattern recognition receptor involved in the innate immune response. nih.govembopress.org This interaction is crucial for mediating some of the cellular effects of GT1b, particularly those related to inflammation and signaling pathway activation.

In the context of neuropathic pain, nerve injury leads to an upregulation of GT1b in sensory neurons. embopress.org This GT1b is then transported to the spinal cord, where it acts on microglial TLR2, inducing proinflammatory activation and central sensitization. nih.govembopress.org

Furthermore, the activation of the PI3K/Akt pathway by GT1b in orbital fibroblasts is dependent on TLR2. nih.govnih.gov Knockdown of TLR2 using siRNA has been shown to attenuate GT1b-induced Akt phosphorylation. nih.govbmbreports.org This indicates that GT1b-induced HAS2 expression is mediated by the activation of the PI3K/Akt/mTOR signaling cascade, with a dependency on TLR2. nih.govbmbreports.org

| Cellular Context | Role of GT1b-TLR2 Interaction | Downstream Effect | Reference |

| Neuropathic Pain | GT1b acts as an endogenous agonist for microglial TLR2. | Proinflammatory microglia activation and central sensitization. | nih.govembopress.org |

| Thyroid Eye Disease | GT1b-induced activation of PI3K/Akt pathway is TLR2-dependent. | Increased HAS2 expression. | nih.govbmbreports.orgnih.gov |

Cellular Interactions and Adhesion Dynamics Mediated by this compound

GT1b's location on the outer leaflet of the plasma membrane positions it to directly influence how cells interact with their environment, including the extracellular matrix (ECM). These interactions are fundamental to processes such as cell adhesion, migration, and tissue organization.

Regulation of Cell Adhesion and Migration on Extracellular Matrix Components

This compound has been shown to negatively regulate cell adhesion and migration, particularly on a fibronectin matrix. nih.govcaymanchem.com In studies using cultured keratinocytes, GT1b significantly inhibited their attachment to fibronectin and could even detach cells that had already adhered. nih.gov This effect was specific to fibronectin, as GT1b did not affect adhesion to other ECM components like laminin (B1169045) or various types of collagen. nih.gov

The mechanism behind this inhibition involves a direct interaction between GT1b and fibronectin. nih.gov GT1b binds to the intact fibronectin molecule as well as to its 120-kD cell-binding fragment, which contains the RGD (arginine-glycine-aspartic acid) sequence. nih.gov While the RGD sequence is a key recognition site for integrin receptors, the effect of GT1b appears to involve a non-RGD site within the cell-binding region that modulates the interaction between the α5β1 integrin receptor and the RGD motif. nih.gov This suggests that GT1b may play a regulatory role in cellular events that are crucial during processes like wound healing and the spread of skin cancers. nih.gov

| Cellular Process | Effect of GT1b | ECM Component | Mechanism | Reference |

| Cell Adhesion | Inhibition. | Fibronectin. | Direct binding to fibronectin, modulating α5β1 integrin-RGD interaction. | nih.gov |

| Cell Migration | Inhibition. | Fibronectin. | Specific effect on keratinocyte interaction with fibronectin. | nih.gov |

| Cell Adhesion | No effect. | Laminin, Type I & IV Collagen. | Not applicable. | nih.gov |

Specific Interactions with Fibronectin and Integrin Receptor Modulation

This compound has been shown to modulate cellular adhesion and migration by specifically interacting with fibronectin and the α5β1 integrin receptor. nih.govnih.gov Research indicates that GT1b can inhibit the attachment and movement of keratinocytes on a fibronectin matrix. nih.gov This inhibitory effect is concentration-dependent and specific to fibronectin, as GT1b does not affect cell adhesion to other extracellular matrix components like laminin or various types of collagen. nih.gov

The mechanism of this inhibition involves the direct binding of GT1b to fibronectin, particularly to the cell-binding fragment that contains the Arg-Gly-Asp-Ser (RGDS) sequence. nih.gov While the RGDS peptide can compete with GT1b in preventing cell adhesion, GT1b's action appears to involve a non-RGDS site within the cell-binding region. nih.gov This suggests that GT1b modulates the interaction between the α5β1 integrin receptor and the RGDS sequence. nih.gov

Furthermore, the interaction of GT1b with α5β1 integrin can trigger apoptosis in certain cancer cells. pnas.org This process is mediated by the inhibition of the integrin-linked kinase (ILK)/protein kinase B (Akt) signaling pathway. nih.govpnas.org Specifically, the addition of GT1b to squamous cell carcinoma cells leads to a decrease in the phosphorylation of ILK and Akt, resulting in the activation of caspase-9 and subsequent apoptosis. nih.gov This highlights a critical role for GT1b in regulating cell survival and adhesion through its influence on fibronectin-integrin signaling. nih.gov In lung adenocarcinoma cells, GT1b has been observed to downregulate the expression of α5β1 integrin, caveolin-1, fibronectin, FAK, and ERK, which are components of the fibronectin-α5β1-integrin-ERK signaling pathway. researchgate.net

Table 1: Effects of GT1b on Cell Adhesion and Signaling

| Cell Type | Substrate | Effect of GT1b | Signaling Pathway Affected | Reference |

|---|---|---|---|---|

| Keratinocytes | Fibronectin | Inhibits adhesion and migration | Modulates α5β1 integrin-RGDS interaction | nih.gov |

| Squamous Carcinoma Cells | Fibronectin | Induces apoptosis | Inhibits ILK/Akt pathway | nih.gov |

Association with Myelin-Associated Glycoprotein (B1211001) and Axon-Myelin Stability

This compound, along with ganglioside GD1a, plays a crucial role in the stability of the axon-myelin unit through its interaction with Myelin-Associated Glycoprotein (MAG). nih.govnih.govmdpi.com MAG, a protein located on the innermost layer of the myelin sheath, binds to GT1b and GD1a on the axonal surface. nih.govmdpi.com This interaction is fundamental for maintaining the structural integrity and long-term stability of myelinated axons. nih.govjneurosci.org

The significance of the MAG-ganglioside interaction is underscored by studies on genetically modified mice. jneurosci.org Mice lacking the ability to synthesize complex gangliosides, including GT1b and GD1a, exhibit similar neurological phenotypes to mice deficient in MAG, characterized by age-dependent demyelination and axonal degeneration. jneurosci.org This suggests that the binding of MAG to its ganglioside receptors is essential for its function in preserving axon-myelin stability. jneurosci.org The maintenance of MAG protein levels appears to depend on the presence of these complex gangliosides, possibly because the engagement with its axonal ligands enhances MAG's stability. oup.com

In addition to its structural role, the MAG-GT1b interaction is also involved in the inhibition of axon regeneration after injury. nih.govmdpi.com In certain nerve cells, the inhibitory effect of MAG on axon outgrowth can be reversed by the enzymatic removal of terminal sialic acids from GT1b and GD1a. d-nb.info Furthermore, GT1b is involved in the formation of a receptor complex on the neuronal surface that includes the Nogo-66 receptor (NgR1) and Lingo-1, which binds to MAG and mediates its inhibitory signals. mdpi.comlife-science-alliance.org

Table 2: Role of GT1b in Axon-Myelin Interactions

| Interacting Protein | Function of Interaction | Consequence of Disruption | Key Findings | Reference |

|---|---|---|---|---|

| Myelin-Associated Glycoprotein (MAG) | Enhances long-term axon-myelin stability | Demyelination and axonal degeneration | GT1b and GD1a are potent receptors for MAG. | nih.govnih.govjneurosci.org |

| Myelin-Associated Glycoprotein (MAG) | Inhibits axon regeneration | Potential for enhanced regeneration | Removal of sialic acids from GT1b reverses inhibition. | d-nb.info |

Receptor Functionality of this compound for Exogenous Ligands

Binding of Bacterial Neurotoxins

This compound is a key cell surface co-receptor for several serotypes of botulinum neurotoxin (BoNT), including BoNT/A, BoNT/B, and BoNT/C. caymanchem.complos.orgresearchgate.net These toxins bind to a dual-receptor complex on the neuronal cell surface, which consists of a polysialoganglioside, predominantly GT1b, and a synaptic vesicle protein such as synaptotagmin (B1177969) (for BoNT/B) or SV2 (for BoNT/A). plos.orgnih.govpnas.org

The interaction between BoNT and GT1b is characterized by high affinity and specificity. plos.org For BoNT/A, the crystal structure of its binding domain in complex with a GT1b analog reveals that the ganglioside binds in a shallow groove, forming several key hydrogen bonds with conserved residues. plos.orgnih.gov While GT1b has the highest affinity for BoNT/A and BoNT/B among gangliosides, the specificity can vary between serotypes. plos.org For instance, BoNT/A, B, C, E, and F all bind to both GT1b and GD1a. plos.org

Interestingly, the binding of BoNT/A to GT1b can induce a conformational change in the toxin, leading to an increase in its alpha-helix content. nih.gov This interaction stabilizes the BoNT/A-GT1b complex over time. nih.gov For BoNT/B, it is now understood that the true receptor is a preassembled complex of GT1b and synaptotagmin. pnas.org The ganglioside interacts with the juxtamembrane and transmembrane domains of synaptotagmin, inducing an α-helical structure in the toxin's binding domain even before the toxin arrives. pnas.org This highlights a sophisticated mechanism where the toxin exploits a pre-existing protein-glycolipid complex. pnas.org The binding affinity of BoNT/B for synaptotagmin is significantly enhanced by the presence of GT1b. pnas.orgbiorxiv.org

Tetanus neurotoxin (TeNT) also utilizes GT1b as a crucial receptor for entering nerve cells. caymanchem.comwikipedia.org Similar to botulinum toxin, TeNT binds to b-series gangliosides, with a high affinity for GT1b and GD1b. wikipedia.orgasm.org The toxin's heavy chain (B-chain) is responsible for this neurospecific binding to the nerve terminal membrane. wikipedia.org

Crystal structure analysis of the C-terminal fragment of the TeNT heavy chain (Hc fragment) complexed with a GT1b analogue has provided detailed insights into this interaction. rcsb.orgnih.gov The study revealed that GT1b binds to two distinct sites on the Hc molecule, inducing cross-linking between ganglioside receptors. nih.gov This dual-site binding is essential for the high-affinity interaction and subsequent internalization of the toxin. asm.org The two carbohydrate-binding sites within the Hc-domain are known as the W-pocket (lactose-binding) and the R-pocket (sialic acid-binding). mdpi.com The strong and specific association with GT1b is due to the toxin's ability to accommodate sialic acid residues in these pockets. mdpi.com Mice that are unable to produce b-series gangliosides have shown resistance to TeNT, confirming the critical role of these gangliosides as receptors. asm.org

Viral Entry Mechanisms Involving this compound

This compound serves as a host cell receptor for the entry of several viruses. This interaction is a critical first step in the viral life cycle, mediating the attachment of the virus to the cell surface, which is a prerequisite for internalization and infection. sciltp.com

The Merkel cell polyomavirus (MCPyV), a virus associated with a rare but aggressive skin cancer, is thought to interact with sialic acids on both branches of the GT1b carbohydrate chain to gain access to cells. caymanchem.comasm.org Similarly, the murine polyoma virus also utilizes GT1b, along with GD1a, as a receptor for infection. embopress.orgnih.gov

BK virus (BKV), a polyomavirus that can cause significant disease in immunocompromised individuals, also uses GT1b and GD1b as receptors. nih.govnih.gov Studies have shown that BKV can bind to liposomes containing these gangliosides and that adding GT1b and GD1b to cells that are normally resistant to BKV infection makes them susceptible. nih.govnih.gov The terminal α2-8-linked disialic acid motif, which is present in both GT1b and GD1b, is believed to be important for this interaction. nih.gov

In the case of Sendai virus, gangliosides containing the sequence NeuAcα2,3Galβ1,3GalNAc, which includes GT1b, GD1a, and GQ1b, can restore susceptibility to infection in cells that have been made resistant by sialidase treatment. pnas.org This demonstrates that these gangliosides function as natural receptors for the Sendai virus in host cells. pnas.org There is also evidence suggesting that trisialogangliosides like GT1b can inhibit infections by certain strains of pseudorabies virus (PRV). researchgate.net Additionally, GT1b has been implicated in the entry of Newcastle disease virus into host macrophages. asm.org

Table 3: Viruses Utilizing GT1b as a Receptor

| Virus | Viral Family | Role of GT1b | Key Finding | Reference |

|---|---|---|---|---|

| Merkel Cell Polyomavirus (MCPyV) | Polyomaviridae | Host cell receptor for entry | Interacts with sialic acids on both branches of GT1b. | caymanchem.comasm.org |

| Murine Polyoma Virus | Polyomaviridae | Receptor for infection | Utilizes both GT1b and GD1a. | embopress.org |

| BK Virus (BKV) | Polyomaviridae | Receptor for infection | The terminal α2-8-linked disialic acid motif is crucial. | nih.govnih.gov |

| Sendai Virus | Paramyxoviridae | Natural receptor in host cells | Restores infectivity to sialidase-treated cells. | pnas.org |

Modulation of Growth Factor Receptor Signaling (e.g., TrkA, EGFR)

Gangliosides, including GT1b, are known to modulate the signaling of various growth factor receptors, thereby influencing cell growth, differentiation, and migration. caymanchem.commdpi.com They can interact directly with receptors or alter the membrane environment where these signaling events occur. mdpi.comresearchgate.net

Tropomyosin receptor kinase A (TrkA): GT1b, along with GD1b, has been implicated in the positive regulation of the TrkA receptor, which is the high-affinity receptor for nerve growth factor (NGF). researchgate.net Interestingly, this modulation can occur even in the absence of the NGF ligand. researchgate.net This suggests that certain gangliosides can directly influence TrkA activity, potentially promoting neuronal differentiation and survival. researchgate.net In contrast, other gangliosides like GM1 appear to require the presence of NGF to enhance TrkA dimerization and phosphorylation. caymanchem.commdpi.com

Epidermal Growth Factor Receptor (EGFR): GT1b has been shown to have an inhibitory effect on EGFR signaling. caymanchem.com In various cancer cell lines, the addition of GT1b can suppress EGF-induced EGFR phosphorylation and subsequent cell proliferation. mdpi.com This inhibitory action is part of a broader mechanism where gangliosides can modulate keratinocyte adhesion and migration. caymanchem.com For instance, GT1b can block the ability of the urokinase-type plasminogen activator receptor (uPAR) to associate with both α5β1 integrin and EGFR, thereby inhibiting cell migration. core.ac.uk While ganglioside GM3 is a well-known inhibitor of EGFR activation, GT1b also contributes to this regulatory landscape, often by affecting the crosstalk between EGFR and other signaling pathways like those involving integrins. core.ac.ukoup.comsemanticscholar.org The interaction and subsequent inhibition of EGFR by gangliosides often require the N-linked glycosylation of the receptor itself. oup.compnas.org

Table 3: Modulation of Growth Factor Receptors by this compound

| Receptor | Effect of GT1b | Mechanism | Cellular Context |

|---|---|---|---|

| TrkA | Positive regulation/Activation. researchgate.net | Interacts with the receptor, potentially promoting signaling even without the NGF ligand. researchgate.net | Neuronal cells. researchgate.net |

| EGFR | Inhibition. caymanchem.commdpi.com | Inhibits EGF-induced phosphorylation and downstream signaling; blocks crosstalk with other receptors like α5β1 integrin. mdpi.comcore.ac.uk | Cancer cell lines (e.g., neuroblastoma, squamous carcinoma), keratinocytes. caymanchem.commdpi.comcore.ac.uk |

Pathophysiological Roles and Mechanistic Contributions of Trisialoganglioside Gt1b

Role in Neurodegenerative Processes

Emerging evidence implicates GT1b as a critical factor in the pathogenesis of neurodegenerative disorders, most notably those involving the dopaminergic system. nih.govjneurosci.org Its ability to trigger neuronal cell death and neuroinflammation underscores its potential as a key player in the progression of these diseases. mdpi.comnih.gov

Research has demonstrated that GT1b can directly induce the degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. nih.govwmcloud.org In vivo studies have shown that direct injection of GT1b into the substantia nigra of rats leads to a significant loss of these neurons. nih.gov This neurotoxic effect is not limited to in vivo models; in vitro studies using mesencephalic cultures have consistently shown that GT1b reduces the number of dopaminergic neurons and diminishes dopamine (B1211576) uptake in a dose-dependent manner. nih.govresearchgate.net

The specificity of GT1b's neurotoxicity has also been investigated. Studies have shown that treatment with GT1b significantly reduces the number of not only tyrosine hydroxylase-immunopositive (dopaminergic) neurons but also general (NeuN-immunopositive) and GABAergic neurons in mesencephalic cultures. nih.govresearchgate.net

Table 1: Effect of GT1b on Neuronal Viability in Mesencephalic Cultures

| Cell Type | GT1b Concentration | % Reduction in Cell Number | Reference |

| Dopaminergic (TH-ip) | 20 µg/ml | 50% | researchgate.net |

| General (NeuN-ip) | 20 µg/ml | 50% | researchgate.net |

| GABAergic (GABA-ip) | 20 µg/ml | 54% | researchgate.net |

TH-ip: Tyrosine Hydroxylase-immunopositive; NeuN-ip: Neuronal Nuclei-immunopositive; GABA-ip: GABA-immunopositive.

A crucial mechanism underlying GT1b-induced neurodegeneration is its ability to activate microglia, the resident immune cells of the central nervous system. nih.govwiley.com Following the injection of GT1b into the substantia nigra, activated microglia are found in the areas of neuronal degeneration. nih.gov This activation leads to the production and release of pro-inflammatory mediators that contribute to the neurotoxic environment. wiley.comjneurosci.org

One of the key mediators released by GT1b-activated microglia is inducible nitric oxide synthase (iNOS). nih.gov Western blot analysis has shown that iNOS levels peak approximately 8 hours after GT1b injection and are localized exclusively within microglia. nih.gov The resulting increase in nitric oxide is directly implicated in the death of dopaminergic neurons, as the use of an NOS inhibitor partially prevents this GT1b-induced neuronal loss. nih.gov This suggests that nitric oxide-mediated toxicity is a significant component of the pathological process initiated by GT1b. nih.govthaiscience.info

GT1b has been shown to influence the phosphorylation state of the tau protein, a microtubule-associated protein that is central to the pathology of several neurodegenerative diseases, known as tauopathies. nih.govnih.gov Hyperphosphorylated tau aggregates to form neurofibrillary tangles, a hallmark of Alzheimer's disease and other dementias. nih.gov

Studies have revealed that GT1b's neurotoxic effects are mediated through the Akt/GSK-3β/tau signaling pathway. nih.govnih.gov GT1b inactivates Akt, a key survival kinase, through dephosphorylation. nih.govnih.gov This inactivation leads to the subsequent dephosphorylation and activation of glycogen (B147801) synthase kinase-3β (GSK-3β), which in turn hyperphosphorylates tau. nih.govnih.gov The hyperphosphorylation of tau disrupts its normal function of stabilizing microtubules, leading to neuronal death. nih.gov The use of a specific GSK-3β inhibitor has been shown to attenuate tau phosphorylation and rescue dopaminergic neurons from GT1b-induced cell death, confirming the critical role of this pathway. nih.govnih.gov

Interestingly, while GT1b does enhance caspase-3 activity, a key executioner in apoptosis, inhibitors of caspase-3 fail to prevent dopaminergic neuronal death, indicating that the Akt/GSK-3β/tau pathway is the predominant mechanism of GT1b-mediated neurotoxicity. nih.govnih.gov

Given that GT1b is abundantly present in neuronal membranes and its demonstrated ability to induce dopaminergic neurodegeneration and neuroinflammation, it is hypothesized to be an endogenous contributor to the initiation and progression of Parkinson's disease. nih.govnih.gov The presence of activated microglia is a well-established feature in the substantia nigra of Parkinson's disease patients. us.es The release of pro-inflammatory and neurotoxic factors from these activated microglia is thought to perpetuate a cycle of neuronal damage. jneurosci.orgwiley.com

The link between GT1b and Parkinson's disease is further supported by observations of altered ganglioside levels in the brains of Parkinson's disease patients. nih.govplos.org Specifically, a reduction in the levels of major brain gangliosides, including GT1b, has been reported in the substantia nigra of individuals with Parkinson's disease. nih.govplos.org While a reduction seems counterintuitive to a direct toxic role, it may reflect a deficit in the biosynthetic pathways of these crucial neuronal components, potentially increasing the vulnerability of neurons to other stressors. plos.org The pro-inflammatory role of GT1b, demonstrated by its ability to activate microglia and increase iNOS expression, aligns with the neuroinflammatory processes observed in Parkinson's disease. nih.govsemanticscholar.org

Implications in Autoimmune and Inflammatory Conditions

Beyond its role in the central nervous system, GT1b has been implicated in the pathogenesis of autoimmune conditions, highlighting its broader role in modulating immune responses.

Thyroid eye disease (TED), also known as Graves' orbitopathy, is an autoimmune disorder characterized by inflammation and swelling of the orbital tissues. nih.govspedpr.com Recent studies have identified a significant role for GT1b in the pathology of this condition. nih.govarvojournals.org

Research has shown that GT1b is significantly overexpressed in the orbital fatty connective tissues of patients with TED compared to healthy individuals. nih.govarvojournals.org This overexpression is accompanied by increased mRNA levels of sialyltransferases, the enzymes responsible for ganglioside synthesis. arvojournals.org

A key pathological feature of TED is the excessive accumulation of hyaluronic acid, a glycosaminoglycan, in the orbital tissues, which contributes to tissue expansion and the clinical manifestations of the disease. arvojournals.org Exogenous GT1b has been found to strongly induce the synthesis of hyaluronic acid in orbital fibroblasts from TED patients. nih.govarvojournals.org This induction occurs through the upregulation of hyaluronic acid synthase 2 (HAS2). nih.govbmbreports.org

The signaling pathway through which GT1b exerts this effect involves the activation of the PI3K/Akt/mTOR pathway, dependent on Toll-like receptor 2 (TLR2). nih.govnih.gov Inhibition of this pathway has been shown to suppress GT1b-induced HAS2 expression. nih.govbmbreports.org These findings suggest that GT1b plays a crucial role in the pathogenic mechanisms of TED by stimulating an increase in hyaluronic acid production. arvojournals.org

Table 2: Role of GT1b in Thyroid Eye Disease

| Finding | Observation | Implication in TED Pathogenesis | Reference |

| GT1b Expression | Significantly overexpressed in orbital tissues of TED patients. | Contributes to the local inflammatory environment. | nih.govarvojournals.org |

| Hyaluronic Acid Synthesis | Strongly induces hyaluronic acid synthesis in orbital fibroblasts. | Leads to tissue expansion and proptosis. | nih.govarvojournals.org |

| Signaling Pathway | Activates the PI3K/Akt/mTOR pathway via TLR2 to increase HAS2 expression. | Provides a potential therapeutic target for inhibiting the pathological effects of GT1b. | nih.govbmbreports.orgnih.gov |

Immunomodulatory Effects on Humoral and Cellular Immune Responses

Trisialoganglioside GT1b demonstrates significant inhibitory effects on the humoral immune response by suppressing the production of immunoglobulins. caymanchem.com In studies involving human peripheral blood mononuclear cells (PBMCs), GT1b has been shown to reduce the spontaneous production of Immunoglobulin G (IgG), Immunoglobulin M (IgM), and Immunoglobulin A (IgA). nih.govbiomol.comglpbio.com This inhibitory effect is dose-dependent, with maximal suppression observed at a concentration of 10 μM, leading to a reduction of approximately 60% for IgG, 59.5% for IgM, and 58% for IgA. nih.govbiomol.com

The mechanism behind this suppression does not appear to involve a direct action on B cells. nih.gov Instead, GT1b indirectly influences B cell function by targeting monocytes. nih.gov Specifically, GT1b inhibits the production of the cytokines Interleukin-6 (IL-6) and Interleukin-10 (IL-10) by monocytes, without affecting their production in T cells or B cells. nih.gov The reduction in these crucial B-cell-helper cytokines ultimately leads to the observed decrease in immunoglobulin synthesis. nih.gov This is further supported by findings that the addition of IL-6 and IL-10 can reverse the GT1b-induced inhibition of immunoglobulin production. nih.gov Notably, GT1b's inhibitory action on cytokine production is selective for IL-6 and IL-10, as it does not alter the production of other cytokines such as IL-1α, IL-1β, IL-2, and IL-4 by PBMCs. nih.gov

It is important to note that GT1b does not affect the viability or proliferation of PBMCs, nor does it induce apoptosis in these cells. nih.gov The suppressive effect is specifically targeted at the signaling pathways that regulate IL-6 and IL-10 production in monocytes. nih.gov

Table 1: Effect of this compound on Immunoglobulin and Cytokine Production in Human PBMCs

| Parameter | Concentration of GT1b | Percentage Decrease |

|---|---|---|

| IgG Production | 10 µM | 60% |

| IgM Production | 10 µM | 59.5% |

| IgA Production | 10 µM | 58% |

| IL-6 Production | 10 µM | 31.4% |

| IL-10 Production | 10 µM | 30.5% |

In contrast to its suppressive effects on humoral immunity, this compound has been shown to enhance certain cellular immune responses, specifically those mediated by T-helper 1 (Th1) cells. caymanchem.com In vitro studies using phytohemagglutinin (PHA)-stimulated human T cells have demonstrated that GT1b, along with other gangliosides like GD1b and GQ1b, can significantly increase the production of Th1-associated cytokines. nih.gov

At a concentration of 100 nM, GT1b was found to enhance the PHA-induced secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by approximately four-fold and three- to four-fold, respectively, compared to controls. nih.gov This enhancement occurs at both the protein and transcriptional levels. nih.gov Further investigation revealed that GT1b boosts the promoter activities of the IL-2 and IFN-γ genes in Jurkat T cells. nih.gov

The proposed mechanism for this stimulatory effect involves the inhibition of adenylate cyclase activity in T cells. caymanchem.comnih.gov By suppressing the PHA-induced increase in cyclic AMP (cAMP) levels, GT1b appears to shift the cytokine profile towards a Th1 response. nih.gov This is supported by the observation that agents that increase cAMP levels can reverse the stimulatory effects of GT1b on IL-2 and IFN-γ production. nih.gov

Contributions to Cellular Homeostasis and Stress Responses

This compound exhibits notable antioxidant properties, contributing to the protection of cells from oxidative damage. asiaandro.comnih.gov It has been shown to prevent chemically induced DNA damage in vivo. asiaandro.comnih.gov The antioxidant activity of gangliosides like GT1b is multifaceted. They can scavenge free radicals and chelate iron ions, which are involved in the formation of reactive oxygen species (ROS). nih.gov

In the context of cryopreservation, which is known to induce oxidative stress, both GT1b and the monosialoganglioside GM1 have been found to protect human spermatozoa from DNA damage. nih.govmdpi.com This protective effect is attributed to the ability of ganglioside micelles to modulate the hydrophobic properties of the sperm membrane, thereby increasing its tolerance to DNA fragmentation. nih.gov

This compound plays a role in modulating intracellular levels of reactive oxygen species (ROS). nih.govnih.gov Studies on porcine oocytes have shown that treatment with GT1b during in vitro maturation can lead to a significant decrease in intracellular ROS levels. nih.govjst.go.jpsemanticscholar.org Specifically, a 10 nM concentration of GT1b was effective in reducing ROS. nih.govjst.go.jp

Furthermore, GT1b has been demonstrated to protect human spermatozoa from damage induced by hydrogen peroxide (H₂O₂), a potent ROS. nih.gov It achieves this by inhibiting the passage of H₂O₂ across the sperm membrane, thereby preventing intracellular oxidative damage. nih.gov In studies with phorbol,12-myristate acetate (B1210297) (PMA)-stimulated human spermatozoa, both GT1b and the disialoganglioside GD1b were able to reduce the production of superoxide (B77818) anions. nih.gov Similarly, in PMA-stimulated human polymorphonuclear neutrophils, GT1b micelles prolonged the lag time before the onset of superoxide anion generation. scielo.br This suggests that GT1b can act as a barrier, reducing the diffusion of substances that trigger or constitute oxidative stress into the cell. nih.govnih.gov

This compound has a demonstrated protective effect on DNA integrity, particularly under conditions of oxidative stress and cryopreservation. nih.govmdpi.comnih.gov In human spermatozoa, GT1b has been shown to significantly reduce DNA damage induced by hydrogen peroxide. nih.gov This protection is linked to its ability to prevent H₂O₂ from crossing the cell membrane and causing intracellular damage. nih.gov

During cryopreservation, a process that can induce DNA fragmentation, GT1b has been found to be protective. nih.govmdpi.com Studies using the Comet assay to assess DNA integrity revealed that the presence of GT1b during the freezing and thawing of human spermatozoa significantly prevented an increase in DNA damage. nih.gov The protective capability appears to be associated with the ceramide portion of the ganglioside molecule, suggesting that GT1b modulates the physical properties of the cell membrane to enhance its resilience to the stresses of cryopreservation. nih.gov In vivo studies have also indicated that GT1b can prevent chemically induced DNA damage in mice. asiaandro.comnih.gov

Significance in Cancer Biology and Metastasis

This compound, a complex glycosphingolipid found predominantly in the nervous system, has garnered significant attention for its multifaceted roles in cancer biology, particularly in the context of metastasis. avantiresearch.comcaymanchem.com Its expression and function are notably altered in various cancers, influencing tumor progression, cell signaling, and the metastatic cascade.

Association with Brain Metastasis

A noteworthy aspect of GT1b's involvement in cancer is its strong association with brain metastasis. avantiresearch.comnih.gov Studies have identified GT1b as a brain metastasis-associated ganglioside. caymanchem.comnih.gov Research on human metastatic brain tumors originating from various primary cancers, including colon, renal, lung, esophagus, pancreas, and mammary carcinomas, has consistently shown the presence of GT1b in these secondary tumors. nih.gov In these metastatic tissues, while GM3 is often the major ganglioside, GT1b is also consistently detected. nih.gov Immunohistochemical analysis has confirmed that GT1b is localized in the tumor cell membrane and cytosol. avantiresearch.comnih.gov

Interestingly, a study on a patient with colon carcinoma revealed the expression of GT1b in both the primary tumor and its brain metastasis. nih.gov In contrast, systemic carcinomas that did not metastasize to the brain, while expressing GM3, lacked detectable levels of GT1b. nih.gov This suggests that the presence of GT1b could serve as a potential biomarker for predicting the metastatic potential of a primary tumor to the brain. caymanchem.comnih.gov

Modulation of Oncogenic Signaling Pathways and Cell Proliferation

GT1b exerts significant influence over key oncogenic signaling pathways, thereby affecting cell proliferation and other cancer-related processes. mdpi.combiomol.com It has been shown to modulate cellular differentiation and inhibit mitogenesis stimulated by lectins like Concanavalin A. sigmaaldrich.com

One of the well-documented roles of GT1b is its inhibitory effect on the epidermal growth factor receptor (EGFR) signaling pathway. caymanchem.comcaymanchem.com Along with other gangliosides like GM1 and GD1a, GT1b can suppress EGFR signaling, which is often hyperactivated in many cancers, leading to uncontrolled cell growth. caymanchem.comcaymanchem.com In the human neuroblastoma cell line NBL-W, the addition of exogenous GT1b, as well as GM3 and GD1a, was found to inhibit EGF-induced EGFR phosphorylation and subsequent cell proliferation. mdpi.com

Furthermore, GT1b has been implicated in the regulation of signaling pathways involving integrins, which are crucial for cell adhesion, migration, and invasion. It can negatively regulate cell motility, spreading, and adhesion on fibronectin by directly interacting with the α5 subunit of the α5β1 integrin. caymanchem.com In A549 lung cancer cells, GT1b has been shown to downregulate the expression of α5β1 integrin, caveolin-1, fibronectin, focal adhesion kinase (FAK), and extracellular signal-regulated kinase (ERK), while upregulating p53 and urokinase-type plasminogen activator receptor (uPAR). mdpi.comresearchgate.net This complex interplay of signaling molecules ultimately leads to the downregulation of the fibronectin-α5β1-integrin-ERK signaling pathway, which can induce apoptosis in these cancer cells. mdpi.comnih.gov

The PI3K/Akt/mTOR pathway, another critical signaling cascade in cancer, is also influenced by GT1b. In orbital fibroblasts from patients with thyroid eye disease, GT1b was found to induce the phosphorylation of both Akt and mTOR through the activation of phosphoinositide 3-kinase (PI3K). nih.govbmbreports.org

Effects on Melanoma and Neuroblastoma Cellular Behavior

The influence of GT1b on cancer is particularly evident in melanoma and neuroblastoma, two tumors of neuroectodermal origin. nih.govacta-endo.ro In melanoma, the expression of complex gangliosides, including GT1b, has been associated with the regulation of tumor properties. nih.govacta-endo.ro One study demonstrated that introducing GM1/GD1b/GA1 synthase cDNA into a melanoma cell line resulted in the new expression of GD1b and GT1b. nih.gov This change in ganglioside composition led to a significant reduction in cell growth and invasion. nih.gov Additionally, the levels of tyrosine phosphorylation of proteins like p130Cas and paxillin (B1203293) were also decreased, suggesting a suppression of tumor properties. nih.gov Conversely, some studies suggest that complex gangliosides like GT1b can enhance tumor cell proliferation and invasion. acta-endo.ro In women with melanoma, a positive correlation has been observed between GT1b concentrations and estradiol (B170435) levels. acta-endo.ro

In the context of neuroblastoma, the expression levels of complex 'b' pathway gangliosides, which include GD1b and GT1b, have been linked to the aggressiveness of the tumor. nih.govfrontiersin.org Low or absent expression of these complex gangliosides is correlated with a more aggressive biological phenotype and poorer prognosis in human neuroblastoma tumors. nih.govfrontiersin.org Conversely, a high expression of complex b-series gangliosides is associated with a favorable outcome. researchgate.net This suggests that these more complex gangliosides may play a role in ameliorating the malignant phenotype of neuroblastoma cells. nih.gov In vitro studies have shown that exogenous gangliosides, particularly GT1b and GQ1b, can induce neuronal differentiation in neuroblastoma cells. nih.gov Furthermore, the overexpression of complex gangliosides such as GM1, GD1a, GD1b, and GT1b in neuroblastoma cells has been shown to significantly inhibit their migration, thereby potentially preventing tumor metastasis. researchgate.net

Role in Reproductive Biology and Oocyte Maturation

Beyond its role in the nervous system and cancer, this compound also plays a significant role in reproductive biology, specifically in the process of oocyte maturation. jst.go.jpnih.govfrontiersin.org Gangliosides are involved in modulating various processes crucial for oocyte maturation, including the function of epidermal growth factor receptors (EGFR), the organization of lipid rafts, and calcium signaling. frontiersin.org

Studies on porcine oocytes have demonstrated that GT1b can enhance their in vitro maturation (IVM). jst.go.jpnih.gov Treatment with GT1b has been shown to increase the rate of nuclear maturation, leading to a higher percentage of oocytes reaching the metaphase II (MII) stage. nih.gov For instance, a 5 nM concentration of GT1b significantly increased the MII rate compared to control groups. jst.go.jpnih.gov This enhancement of nuclear maturation is accompanied by a decrease in intracellular reactive oxygen species (ROS) levels. jst.go.jpnih.gov

Mechanistically, GT1b appears to influence the EGFR and ERK1/2 signaling pathways in cumulus-oocyte complexes. rmit.edu.vn It has also been shown to affect intracellular calcium levels. jst.go.jpnih.gov While GT1b promotes nuclear maturation, it can inhibit cytoplasmic maturation by maintaining intracellular calcium concentrations, suggesting it acts on a mechanism that controls intracellular calcium. jst.go.jpnih.gov

Furthermore, treatment of porcine oocytes with GT1b has been shown to improve the quality of blastocysts and the developmental competence of embryos. frontiersin.org In addition to its effects on oocytes, GT1b has also been shown to have protective effects on spermatozoa. asiaandro.commdpi.com It can protect human spermatozoa from DNA and membrane damage induced by hydrogen peroxide and cryopreservation by reducing ROS. asiaandro.commdpi.com

Advanced Research Methodologies and Experimental Models for Trisialoganglioside Gt1b Studies

In Vivo Animal Models

In vivo animal models, primarily rodents, have been essential for studying the systemic effects of GT1b, particularly its role in neurodegeneration. Intranigral injection of GT1b into the substantia nigra of Sprague-Dawley rats has been shown to cause the degeneration of dopaminergic neurons. nih.govresearchgate.net This neurotoxic effect is associated with the activation of microglia. nih.govresearchgate.net Following GT1b injection, there is an upregulation of inducible nitric oxide synthase (iNOS) exclusively within microglia, with levels peaking at 8 hours post-injection. nih.gov The subsequent release of nitric oxide from these activated microglia contributes to the death of dopaminergic neurons. nih.gov This finding supports the hypothesis that endogenous compounds like GT1b could trigger immune-mediated events that contribute to the progression of neurodegenerative diseases such as Parkinson's disease. nih.govresearchgate.net

Further in vivo studies using St3gal-2/3 double knockout mice, which have profoundly diminished levels of GT1b, have shown that GT1b plays a crucial role in maintaining the stability of axon-myelin interactions. nih.gov The absence of GT1b and GD1a in these mice leads to a significant reduction in myelin-associated glycoprotein (B1211001) (MAG). nih.gov In models of peripheral nerve injury, GT1b has been found to accumulate at afferent terminals in the spinal cord, where it acts as a protective signal to prevent the elimination of excitatory synapses by glial cells. nih.gov

Rodent Models of Neurodegeneration (e.g., Intranigral Injection)

Rodent models are crucial for investigating the in vivo effects of GT1b on neuronal health and disease. A key experimental paradigm involves the direct injection of GT1b into specific brain regions to study its potential neurotoxic effects.

One prominent model is the intranigral injection of GT1b in rats . This model is particularly relevant for studying the pathogenesis of Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Research has shown that injecting GT1b into the substantia nigra of Sprague-Dawley rats leads to the degeneration of nigral neurons, including the targeted dopaminergic neurons. nih.govnih.gov This neurotoxic effect is not a direct action of GT1b on the neurons alone but involves a significant inflammatory response.

Studies using this model have demonstrated that the GT1b injection triggers the activation of microglia, the resident immune cells of the brain. nih.govresearchgate.net Immunocytochemical analysis reveals the presence of activated microglia in the same region where neuronal death is observed. nih.gov This microglial activation is a critical component of the neurodegenerative process induced by GT1b. The neurotoxic mechanism is, at least in part, mediated by the release of cytotoxic molecules from these activated microglia. Specifically, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in microglia has been identified as a key factor in the GT1b-induced death of dopaminergic neurons. nih.govnih.gov

The findings from these intranigral injection models support the hypothesis that endogenous molecules like GT1b, which are abundant in neuronal membranes, could contribute to the initiation or progression of neurodegenerative diseases by triggering immune-mediated events and neuroinflammation. nih.govresearchgate.net

Models for DNA Damage Studies

The investigation of GT1b's role in DNA integrity has yielded contrasting results depending on the cellular context, highlighting its complex biological functions.

In studies on human spermatozoa, GT1b has been shown to have a protective effect against DNA damage. When human spermatozoa were exposed to hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS) that can induce DNA fragmentation, pretreatment with GT1b significantly reduced the extent of DNA damage. bioglyco.com A single-cell gel electrophoresis (Comet assay) revealed that GT1b supplementation diminishes H₂O₂-induced DNA fragmentation. bioglyco.com The proposed mechanism for this protection is that GT1b incorporates into the sperm membrane, making it more hydrophobic and thereby inhibiting the diffusion of H₂O₂ into the cell. bioglyco.com

Conversely, in the context of the central nervous system, GT1b has been implicated in processes that lead to DNA damage in neurons. In studies using mesencephalic dopaminergic neurons, GT1b-induced neurotoxicity is associated with hallmark features of apoptosis, including nuclear DNA damage. nih.gov Morphological analysis of these neurons following GT1b treatment shows chromatin condensation and nuclear fragmentation. Techniques such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA breaks, confirm an increase in DNA cleavage in neurons exposed to GT1b. nih.gov

These findings suggest that the effect of GT1b on DNA is highly context-dependent, potentially offering protection against oxidative stress in certain cell types while contributing to apoptotic DNA damage in others, particularly in neuronal models of cytotoxicity.

Advanced Analytical and Biochemical Techniques

A variety of sophisticated analytical and biochemical methods are essential for the detailed study of GT1b, from ensuring its purity in experimental preparations to elucidating its molecular mechanisms of action.

Chromatographic Techniques for Purity and Analysis (e.g., High-Performance Thin-Layer Chromatography)

Ensuring the purity of GT1b is critical for the accuracy and reproducibility of research findings. High-Performance Thin-Layer Chromatography (HPTLC) is a standard and powerful tool for the analysis and purification of gangliosides, including GT1b. mdpi.com HPTLC offers excellent resolution for separating complex mixtures of glycosphingolipids. nih.govresearchgate.net

Commercial preparations of GT1b often specify a purity of greater than 98%, as determined by HPTLC. frontiersin.org This technique allows for the sharp separation of ganglioside bands, enabling both qualitative identification against standards and quantitative assessment. nih.govmdpi.com The resolving power of HPTLC makes it indispensable for both analytical and preparative applications in ganglioside research. nih.govresearchgate.net

Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay)

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile immunological technique used in GT1b research for various purposes. One application is the detection and quantification of antibodies against GT1b. Commercially available ELISA kits are designed for the quantitative determination of anti-Ganglioside GT1b antibodies in samples like serum, plasma, and cell lysates. nih.gov

Another application of ELISA in this field is to study the binding interactions of GT1b with other molecules, such as proteins. A sandwich ELISA format can be used to assess the binding activity of a recombinant protein to GT1b coated onto a microplate. nih.gov This type of assay is crucial for identifying proteins that may interact with GT1b and for characterizing the specifics of this binding, which can be fundamental to understanding GT1b's biological function.

Gene Expression Analysis (e.g., Reverse Transcription Polymerase Chain Reaction)

Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (RT-qPCR), is a highly sensitive method for analyzing changes in gene expression in response to GT1b. nih.gov This technique allows for the measurement of specific mRNA transcripts, providing insights into the cellular pathways affected by GT1b.

A notable application of RT-qPCR in GT1b research is the study of neuroinflammation. In a mouse model of neuropathic pain, intrathecal injection of GT1b was found to upregulate the gene expression of several proinflammatory molecules in the spinal cord. Real-time RT-PCR analysis revealed significant increases in the mRNA levels of:

Interleukin-1 beta (Il1b) : a key pro-inflammatory cytokine.

Tumor necrosis factor (Tnf) : another central inflammatory cytokine.

Brain-derived neurotrophic factor (Bdnf) : a neurotrophin that can also play a role in central sensitization and pain. nih.gov

These RT-PCR-based findings demonstrate that GT1b can directly induce the expression of genes involved in inflammation and pain processing within the central nervous system. nih.gov

Protein Analysis (e.g., Western Blot Analysis, Immunocytochemistry, Immunohistochemistry)

A suite of protein analysis techniques is employed to investigate the downstream effects of GT1b on cellular protein expression and localization.

Western Blot Analysis: This technique is used to detect and quantify specific proteins in a sample. In the context of GT1b-induced neurodegeneration, Western blot analysis has been instrumental in showing the increased expression of inducible nitric oxide synthase (iNOS) in the substantia nigra of rats following GT1b injection. nih.govnih.gov This provided crucial evidence that the neurotoxic effects of GT1b are mediated by nitric oxide production. nih.gov

Immunocytochemistry and Immunohistochemistry: These immunostaining techniques use antibodies to visualize the localization of specific proteins within cells (immunocytochemistry) or in tissue sections (immunohistochemistry). In GT1b research, these methods are vital for:

Visualizing Neuronal Degeneration: Staining for neuronal markers like Tyrosine Hydroxylase (TH) in the substantia nigra allows for the direct observation and quantification of dopaminergic neuron loss after GT1b injection. nih.gov

Identifying Activated Microglia: Antibodies such as OX-42 and OX-6 are used to stain for activated microglia in brain tissue, confirming the presence of an inflammatory response in areas of GT1b-induced neuronal damage. nih.gov

Localizing Protein Expression: Double-labeling immunohistochemistry has been used to confirm that the iNOS protein is localized specifically within activated microglia in the substantia nigra, directly linking this inflammatory cell type to the production of the neurotoxic mediator. nih.gov

Together, these protein analysis techniques provide a comprehensive picture of the cellular and molecular events that occur in response to GT1b, from changes in protein expression levels to the specific cell types and subcellular locations involved.

Data Tables

Table 1: Gene Expression Changes in Mouse Spinal Cord Following GT1b Injection

| Gene | Fold Increase in mRNA Expression | Method of Analysis | Implication |

| Il1b | ~25-fold | Real-time RT-PCR | Induction of potent pro-inflammatory cytokine |

| Tnf | ~6-fold | Real-time RT-PCR | Upregulation of key inflammatory mediator |

| Bdnf | ~1.6-fold | Real-time RT-PCR | Involvement in central sensitization and pain |

Data derived from a study on GT1b-induced neuropathic pain. nih.gov

Table 2: Key Protein Analysis Findings in GT1b-Induced Neurodegeneration Models

| Technique | Target Protein/Cell | Key Finding | Model System |

| Western Blot | Inducible Nitric Oxide Synthase (iNOS) | Increased expression levels post-GT1b injection. | Rat Substantia Nigra |

| Immunohistochemistry | Dopaminergic Neurons (TH-positive) | Loss of neurons observed 7 days after GT1b injection. | Rat Substantia Nigra |

| Immunohistochemistry | Activated Microglia (OX-42, OX-6 positive) | Presence of activated microglia in the area of neuronal degeneration. | Rat Substantia Nigra |

| Double-labeling Immunohistochemistry | iNOS and Microglia | Confirmed that iNOS expression is localized within activated microglia. | Rat Substantia Nigra |

Spectroscopic Methods for Membrane Studies (e.g., Fluorescence Spectroscopy, Electron Paramagnetic Resonance Spectroscopy)

Spectroscopic techniques are pivotal in elucidating the molecular dynamics and structural organization of lipids and proteins within biological membranes. In the context of Trisialoganglioside GT1b, fluorescence spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy have been instrumental in understanding its influence on membrane properties, particularly in response to oxidative stress.

Fluorescence Spectroscopy is a versatile method used to investigate the molecular environment and dynamics of fluorescent probes embedded within a membrane. Changes in the fluorescence signal, such as intensity and polarization, can reveal alterations in membrane fluidity and order. Studies on human sperm membranes have utilized fluorescence spectroscopy to assess the impact of GT1b on lipid peroxidation-induced changes in membrane rigidity. In these experiments, an increase in membrane rigidity following oxidation was observed, and the preincubation with GT1b was found to mitigate this effect, suggesting a protective role for the ganglioside.

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects molecules with unpaired electrons. By introducing spin-labeled molecules, such as fatty acids, into a membrane, EPR can provide detailed information about the mobility of these probes and, by extension, the fluidity of their surrounding lipid environment. In studies of sperm membranes subjected to oxidative stress, EPR spectroscopy has corroborated findings from fluorescence spectroscopy. These studies have shown that GT1b can prevent the increase in sperm membrane molecular ordering induced by in vitro lipid peroxidation, indicating a significant protective effect on membrane fluidity. abo.fi The analysis of EPR spectra from spin labels incorporated into the lipid bilayer of erythrocyte membranes has also been used to demonstrate changes in the mobility and order of membrane lipids. researchgate.net

A key investigation into the protective effects of GT1b on human sperm membranes under oxidative stress yielded significant findings using both fluorescence and EPR spectroscopy. The study demonstrated a direct correlation between the accumulation of lipid peroxidation products and an increase in membrane rigidity. The presence of GT1b was shown to counteract these changes, preserving a more fluid membrane state.

| Technique | Experimental System | Key Finding | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | Human sperm membrane | Demonstrated a significant increase in membrane rigidity following oxidation, which was reduced in the presence of GT1b. | abo.fi |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Human sperm membrane | Confirmed that GT1b micelles inhibit the increase in membrane molecular ordering caused by lipid peroxidation, indicating a preservation of membrane fluidity. | abo.fi |

Mass Spectrometry-Based Profiling (e.g., Liquid Chromatography-Mass Spectrometry)

Mass spectrometry (MS)-based techniques, particularly when coupled with liquid chromatography (LC), have become indispensable for the detailed profiling and quantification of gangliosides, including this compound, in complex biological samples. LC-MS allows for the separation of different ganglioside species and their subsequent identification and quantification with high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is crucial for ganglioside analysis due to the structural heterogeneity of these molecules, which includes variations in both the glycan headgroup and the ceramide lipid tail. A developed LC-MS/MS technique utilizing a phenyl-hexyl HPLC column has demonstrated the successful separation of major brain gangliosides, including GT1b. tandfonline.comtandfonline.com This method allows for separation based on the sialic acid class, and within each class, further separation based on the carbon chain length of the ceramide. tandfonline.com

The optimization of LC-MS methods is critical for accurate ganglioside profiling. Studies have shown that the choice of mobile phase, such as methanol versus acetonitrile, and the addition of modifiers like ammonium hydroxide, can significantly impact the chromatographic resolution of gangliosides like GT1b. tandfonline.comtandfonline.com These methods have been applied to quantify GT1b in various tissues, including bovine and mouse brain, providing valuable insights into the differential expression of this ganglioside. tandfonline.comtandfonline.com

The following table summarizes a selection of LC-MS/MS methods that have been successfully employed for the profiling of this compound.

| Chromatographic Method | Mass Spectrometer | Sample Type | Key Findings | Reference |

|---|---|---|---|---|

| Phenyl-hexyl HPLC with a linear methanol gradient | Triple quadrupole mass spectrometer | Bovine and mouse brain | Successful separation of GT1b from other major brain gangliosides (GM1, GD1a, GQ1b) based on sialic acid class and ceramide structure. | tandfonline.comtandfonline.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Not specified | General ganglioside analysis | HILIC is effective for the baseline separation of ganglioside isomers, which is a significant challenge in ganglioside analysis. | nih.gov |

| ZIC-HILIC column | High-resolution mass spectrometer | Cell lines | Optimized method for rapid and accurate ganglioside analysis, including isomeric separation. | nih.gov |

Biophysical Assays for Binding Affinity (e.g., Surface Plasmon Resonance)

Biophysical assays are essential for quantifying the binding affinity and kinetics of molecular interactions. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures real-time interactions between molecules. In the study of this compound, SPR has been employed to characterize its binding to various proteins and toxins, providing quantitative data on association and dissociation rates.

The principle of SPR involves immobilizing one molecule (the ligand, e.g., GT1b) onto a sensor chip and flowing a solution containing the other molecule (the analyte, e.g., a protein) over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR has been instrumental in defining the role of GT1b as a receptor for various biological molecules. For instance, the binding of cholera toxin to a series of gangliosides, including GT1b, has been quantified using SPR. These studies have revealed a hierarchy of binding affinities, with cholera toxin showing a measurable, albeit lower, affinity for GT1b compared to its primary receptor, GM1. Furthermore, SPR has been used to investigate the complex interactions involved in the entry of botulinum neurotoxins into neurons, where GT1b acts as a co-receptor. Research has shown that botulinum neurotoxin B can bind to a pre-assembled complex of GT1b and the protein synaptotagmin (B1177969) on the neuronal membrane.